molecular formula C12H22S2 B095001 1,4-Dithiaspiro[4.9]tetradecane CAS No. 184-39-4

1,4-Dithiaspiro[4.9]tetradecane

Cat. No. B095001
CAS RN: 184-39-4
M. Wt: 230.4 g/mol
InChI Key: HAAFGMKDCYFLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dithiaspiro[4.9]tetradecane, also known as DTSD, is a sulfur-containing compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. DTSD is a bicyclic compound consisting of two spirocyclic rings that are bridged by a sulfur atom. This compound has been shown to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

1,4-Dithiaspiro[4.9]tetradecane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1,4-Dithiaspiro[4.9]tetradecane is in the field of medicine, where it has been shown to exhibit antimicrobial, antifungal, and anticancer properties. 1,4-Dithiaspiro[4.9]tetradecane has also been investigated for its potential use as a catalyst in organic synthesis reactions, as well as for its ability to act as a chiral selector in chromatography.

Mechanism of Action

The mechanism of action of 1,4-Dithiaspiro[4.9]tetradecane is not fully understood, but it is believed to involve the interaction of the sulfur atom in the spirocyclic ring with various biological targets. 1,4-Dithiaspiro[4.9]tetradecane has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes. 1,4-Dithiaspiro[4.9]tetradecane has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
1,4-Dithiaspiro[4.9]tetradecane has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. 1,4-Dithiaspiro[4.9]tetradecane has also been shown to exhibit antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

1,4-Dithiaspiro[4.9]tetradecane has several advantages as a research tool, including its unique chemical structure and potential applications in various fields. However, there are also some limitations to using 1,4-Dithiaspiro[4.9]tetradecane in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1,4-Dithiaspiro[4.9]tetradecane, including the development of more efficient synthesis methods, the investigation of its potential applications in medicine and organic synthesis, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 1,4-Dithiaspiro[4.9]tetradecane at various concentrations and to identify any potential side effects.

Synthesis Methods

1,4-Dithiaspiro[4.9]tetradecane can be synthesized through a multistep process involving the reaction of various starting materials, including 1,4-dichlorobutane, thiourea, and sodium hydroxide. The synthesis of 1,4-Dithiaspiro[4.9]tetradecane involves the formation of a spirocyclic intermediate, which is then cyclized to form the final product. This reaction is typically carried out under reflux conditions, and the yield of 1,4-Dithiaspiro[4.9]tetradecane can be improved by using a higher concentration of reactants and optimizing reaction conditions.

properties

CAS RN

184-39-4

Product Name

1,4-Dithiaspiro[4.9]tetradecane

Molecular Formula

C12H22S2

Molecular Weight

230.4 g/mol

IUPAC Name

1,4-dithiaspiro[4.9]tetradecane

InChI

InChI=1S/C12H22S2/c1-2-4-6-8-12(9-7-5-3-1)13-10-11-14-12/h1-11H2

InChI Key

HAAFGMKDCYFLNR-UHFFFAOYSA-N

SMILES

C1CCCCC2(CCCC1)SCCS2

Canonical SMILES

C1CCCCC2(CCCC1)SCCS2

synonyms

1,4-Dithiaspiro[4.9]tetradecane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.